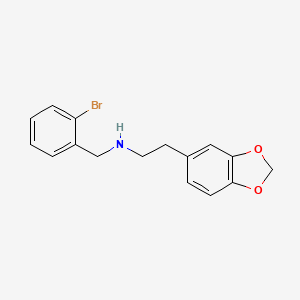
2-(1,3-benzodioxol-5-yl)-N-(2-bromobenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(2-bromobenzyl)ethanamine, commonly known as Bromo-DragonFLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. This compound is known for its potent hallucinogenic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mécanisme D'action
Bromo-DragonFLY works by binding to the serotonin 5-HT2A receptor and activating it, which leads to an increase in the release of dopamine and other neurotransmitters. This results in altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
Bromo-DragonFLY has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to produce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bromo-DragonFLY in lab experiments is its high potency, which allows researchers to study its effects at lower doses. However, its potent hallucinogenic effects can also make it difficult to control and monitor in a laboratory setting.
List of
Orientations Futures
1. Study the potential therapeutic applications of Bromo-DragonFLY, such as its use in the treatment of depression, anxiety, and other mental health disorders.
2. Investigate the long-term effects of Bromo-DragonFLY on the brain and its potential for neurotoxicity.
3. Study the effects of Bromo-DragonFLY in combination with other drugs, such as antidepressants and antipsychotics.
4. Investigate the potential for Bromo-DragonFLY to induce neuroplasticity and enhance cognitive function.
5. Study the effects of Bromo-DragonFLY on different populations, such as adolescents, the elderly, and individuals with pre-existing mental health conditions.
6. Investigate the potential for Bromo-DragonFLY to produce addiction and dependence.
7. Study the pharmacokinetics and pharmacodynamics of Bromo-DragonFLY to better understand its mechanism of action and potential therapeutic applications.
8. Investigate the potential for Bromo-DragonFLY to produce adverse effects, such as seizures and cardiovascular complications.
Méthodes De Synthèse
Bromo-DragonFLY can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2-bromobenzylamine in the presence of a reducing agent. The resulting product is then treated with ethylamine to form the final compound.
Applications De Recherche Scientifique
Bromo-DragonFLY has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-bromophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-4-2-1-3-13(14)10-18-8-7-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFNQUHIVIHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)
